molecular formula C19H21N5O3 B2737606 6-(4-(2-(1H-indol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2320376-35-8

6-(4-(2-(1H-indol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2737606
CAS No.: 2320376-35-8
M. Wt: 367.409
InChI Key: LDDLSULUXDDHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(2-(1H-indol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Transformations

    The study by Singh, Aggarwal, and Kumar (1992) explored the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones under phase-transfer catalytic conditions, leading to the synthesis of compounds with potential for further modification into biologically active molecules, such as 6-substituted 5-acetyluracils and 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones, indicating the versatility of heterocyclic compounds in drug development (Singh, Aggarwal, & Kumar, 1992).

  • Antiviral and Anticancer Activities

    Piperazine derivatives, including diketopiperazines isolated from marine-derived actinomycetes, have shown modest to potent antiviral activity against influenza A virus, underscoring the potential of such compounds in antiviral research. Additionally, some derivatives displayed significant anticancer activities, further emphasizing the therapeutic potential of piperazine-based compounds in treating infectious diseases and cancer (Wang et al., 2013).

  • Luminescent Properties and Photo-induced Electron Transfer

    The study by Gan et al. (2003) on novel piperazine substituted naphthalimides revealed that these compounds exhibit unique luminescent properties and can undergo photo-induced electron transfer, suggesting their applicability in the development of optical materials and sensors (Gan et al., 2003).

Properties

IUPAC Name

6-[4-(2-indol-1-ylacetyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-21-17(25)12-16(20-19(21)27)22-8-10-23(11-9-22)18(26)13-24-7-6-14-4-2-3-5-15(14)24/h2-7,12H,8-11,13H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDLSULUXDDHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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